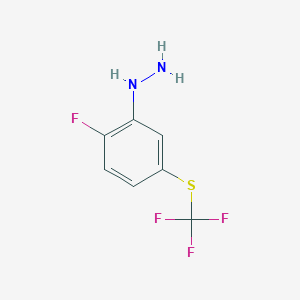
Dicyanodiazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyanodiazomethane is an organic compound with the formula C₃N₂. It is a diazo compound, characterized by the presence of two nitrogen atoms connected by a double bond. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyanodiazomethane can be synthesized through the reaction of dicyanocarbene with nitrogen gas. The preparation involves the irradiation of matrix-isolated this compound with 254 nm light, leading to the formation of dicyanocarbene, which upon further photoexcitation, undergoes successive isomerizations .
Industrial Production Methods
Industrial production of this compound is not common due to its high reactivity and potential hazards. The compound is typically prepared in situ for laboratory use rather than being produced on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Dicyanodiazomethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyanocarbene.
Substitution: It participates in substitution reactions, particularly azo coupling reactions with nucleophiles.
Cycloaddition: It can react with alkenes to form cyclopropanes through carbene intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Light or Heat: To facilitate the loss of nitrogen gas and formation of carbenes.
Nucleophiles: For substitution reactions, such as azo coupling.
Major Products Formed
The major products formed from reactions involving this compound include:
Cyclopropanes: Formed through cycloaddition reactions with alkenes.
Azo Compounds: Formed through substitution reactions with nucleophiles.
Aplicaciones Científicas De Investigación
Dicyanodiazomethane has several scientific research applications, including:
Chemistry: Used in the synthesis of cyclopropanes and other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of dicyanodiazomethane involves the formation of highly reactive carbene intermediates. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dicyanodiazomethane include:
Diazomethane: A simpler diazo compound with the formula CH₂N₂.
Dicyanocarbene: Formed from the isomerization of this compound.
Diazoalkanes: A class of compounds that includes diazomethane and other related molecules.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to form dicyanocarbene and participate in various chemical reactions makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
1618-08-2 |
|---|---|
Fórmula molecular |
C3N4 |
Peso molecular |
92.06 g/mol |
Nombre IUPAC |
2-diazopropanedinitrile |
InChI |
InChI=1S/C3N4/c4-1-3(2-5)7-6 |
Clave InChI |
JYMROJFRUTVDIR-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=[N+]=[N-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)






